(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione
Description
Structural Classification and Nomenclature of Spiro[4.4]nonane Systems
The nomenclature of spiro compounds is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk For a monospiro compound with two monocyclic rings, the name begins with the prefix "spiro," followed by square brackets containing the number of atoms in each ring linked to the spiro atom, starting with the smaller ring and separated by a period. qmul.ac.uk The name concludes with the parent hydrocarbon name corresponding to the total number of atoms in both rings. qmul.ac.uk
The parent structure of the compound in focus is spiro[4.4]nonane . This name indicates a spiro compound with a total of nine carbon atoms. The [4.4] descriptor signifies that the spiro atom is connected to two rings, each having four additional carbon atoms.
The specific compound, (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione , is a derivative of this parent structure. Its name can be deconstructed as follows:
spiro[4.4]nonane : The fundamental nine-membered bicyclic system with a central spiro atom.
7-Oxa-1-aza : This indicates the replacement of carbon atoms at the 1st and 7th positions of the spiro[4.4]nonane skeleton with nitrogen (aza) and oxygen (oxa) atoms, respectively. Numbering starts in the smaller ring (in this case, the rings are of equal size) at an atom adjacent to the spiro atom and proceeds around that ring before continuing to the second ring. qmul.ac.uk
-2,6-dione : This suffix denotes the presence of two ketone functional groups at the 2nd and 6th positions.
(5R) : This is a stereochemical descriptor, which will be discussed in the following section.
Table 1: Properties of Spiro[4.4]nonane and Related Structures
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Spiro[4.4]nonane | C9H16 | 124.227 | 175-93-9 |
| 7-Oxa-1-azaspiro[4.4]nonane | C7H13NO | 127.18 | 55280005-5 |
| 1,6-Dioxaspiro[4.4]nonane-2,7-dione | C7H8O4 | 156.14 | 3505-67-7 |
| 7-Oxa-1-azaspiro[4.4]nonan-2-one | C7H11NO2 | 141.17 | 83815144-8 |
Stereochemical Considerations in this compound and Related Chirality
A key feature of many spiro compounds is the potential for chirality, even in the absence of traditional chiral carbon atoms. The spiro atom itself can be a stereocenter, leading to non-superimposable mirror images. This is a form of axial chirality.
In This compound , the (5R) designation specifies the absolute configuration at the spiro atom (position 5). This stereochemistry is crucial as it defines the precise three-dimensional arrangement of the atoms and functional groups in the molecule. The rigidity of the spirocyclic framework ensures that this spatial arrangement is well-defined. nih.gov
The ability to control and define the stereochemistry of spirocycles is of paramount importance, particularly in medicinal chemistry, as different stereoisomers of a molecule can exhibit vastly different biological activities. researchgate.net The synthesis of enantiomerically pure spiro compounds is a significant objective in modern organic synthesis. researchgate.net
Broader Context: Importance of Spirocyclic Scaffolds in Organic Synthesis and Chemical Biology
Spirocyclic scaffolds are of immense importance in both organic synthesis and chemical biology for several reasons:
Three-Dimensionality : The inherent three-dimensional nature of spirocycles allows for the projection of functional groups into diverse regions of space. consensus.app This is a significant advantage in drug design, as it enables more effective interaction with the complex, three-dimensional binding sites of biological targets like proteins. researchgate.netconsensus.app
Structural Rigidity : The spiro junction imparts a high degree of conformational rigidity to the molecular framework. nih.gov This limitation in conformational mobility can lead to higher binding affinity and selectivity for a specific biological target, as it reduces the entropic penalty upon binding. nih.gov
Novelty and Patentability : The unique structures of spirocycles make them attractive scaffolds for the development of new chemical entities with novel properties, which is a key consideration in pharmaceutical research and development.
Presence in Natural Products : Nature has utilized the spirocyclic motif in a wide array of biologically active natural products. consensus.app This provides a strong validation for the use of spirocyclic scaffolds in the design of new therapeutic agents.
Applications in Materials Science : Beyond biology, the rigid and defined structures of spiro compounds make them useful in the development of new materials, including those for organic electronics and sensors. walshmedicalmedia.com
Structure
3D Structure
Properties
CAS No. |
219503-87-4 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(5R)-7-oxa-1-azaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C7H9NO3/c9-5-1-2-7(8-5)3-4-11-6(7)10/h1-4H2,(H,8,9)/t7-/m1/s1 |
InChI Key |
HFYNGOMGMNQLKV-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@]2(CCOC2=O)NC1=O |
Canonical SMILES |
C1CC2(CCOC2=O)NC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 5r 7 Oxa 1 Azaspiro 4.4 Nonane 2,6 Dione Framework
Retrosynthetic Approaches to 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione
Retrosynthetic analysis of the 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione core reveals several potential disconnection points. A primary strategy involves the formation of the spirocyclic system from a suitably functionalized cyclopentane (B165970) derivative. Key disconnections often focus on the C-N and C-O bonds of the heterocyclic ring, or the C-C bonds that form the spirocyclic junction.
One common retrosynthetic approach begins with a substituted cyclopentanone. The pyrrolidine-2,5-dione ring can be envisioned as being formed from a dicarboxylic acid derivative attached to the cyclopentane ring at the spiro-center. This could involve an intramolecular cyclization of a precursor containing both amine and carboxylic acid functionalities, or their synthetic equivalents. Another plausible strategy involves the construction of the azaspiro ring system via a domino radical bicyclization process. nih.gov For instance, starting from an appropriately substituted O-benzyl oxime ether, a radical-initiated cascade can lead to the formation of the 1-azaspiro[4.4]nonane skeleton. nih.gov
Enantioselective Construction of the Spiro[4.4]nonane Core
Achieving the specific (5R) stereochemistry at the spiro-center is a critical aspect of the synthesis. Several enantioselective methods can be employed to construct the chiral spiro[4.4]nonane core.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org In the context of synthesizing (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione, a chiral auxiliary can be attached to a precursor molecule to influence the formation of the spiro-center. For example, oxazolidinones, popularized by David A. Evans, can be used to direct alkylation or aldol (B89426) reactions with high diastereoselectivity. wikipedia.org Pseudoephedrine and pseudoephenamine are other versatile chiral auxiliaries that can be used to control the stereochemistry of alkylation reactions, including the formation of quaternary carbon centers. nih.gov
The general workflow for using a chiral auxiliary involves:
Covalent attachment of the chiral auxiliary to a prochiral substrate.
A diastereoselective reaction to create the desired stereocenter.
Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org
| Chiral Auxiliary | Type of Reaction | Key Features |
| Oxazolidinones | Alkylation, Aldol Reactions | Directs substitution via steric hindrance. wikipedia.org |
| Pseudoephedrine | Alkylation | Provides high stereocontrol, especially for quaternary centers. nih.gov |
| Pseudoephenamine | Alkylation | Offers enhanced diastereoselectivities compared to pseudoephedrine. nih.gov |
| Camphorsultam | Various | A reliable and versatile auxiliary for many asymmetric transformations. |
| trans-2-Phenylcyclohexanol | Ene Reactions | Used for glyoxylate (B1226380) ene reactions with high diastereoselectivity. wikipedia.org |
In recent years, organocatalysis and metal-catalyzed reactions have emerged as powerful tools for the enantioselective synthesis of complex molecules. nih.govmdpi.com These methods offer the advantage of using small, chiral organic molecules or metal complexes to catalyze reactions with high enantioselectivity, often under mild conditions.
An organocatalytic approach could involve a tandem Nazarov cyclization/semipinacol rearrangement of "unactivated" substrates to generate chiral spiro[4.4]nonane-1,6-diones with high yield and enantiomeric excess. nih.gov Chiral phosphoric acids have also been utilized in regioselective asymmetric (4+3) cyclizations to produce spiro-fused heterocyclic compounds. rsc.org
Transition metal catalysis provides another avenue for asymmetric spirocyclization. For instance, nickel-catalyzed one-pot synthesis of enantioenriched spiroindanones from readily available starting materials has been reported to proceed with excellent regio-, enantio-, and diastereoselectivity. acs.org Gold-catalyzed enantioselective dearomatization of naphthol and phenol (B47542) derivatives can also deliver spirocarbocyclic skeletons with a chiral all-carbon quaternary center. mdpi.com
Diastereoselective synthesis aims to control the formation of diastereomers, which can be crucial when multiple stereocenters are present or when a chiral auxiliary is used. nih.gov Acid-catalyzed condensation reactions can be optimized to achieve diastereomerically pure products by varying the catalyst and solvent conditions. nih.gov For example, the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones can be controlled to yield specific diastereomers. nih.gov Cascade reactions, such as a Michael-Aldol sequence, can also afford highly substituted spiro compounds with excellent diastereoselectivity. nih.gov
When an enantioselective synthesis is not feasible or provides insufficient enantiomeric excess, resolution of a racemic mixture is a viable alternative. This involves separating the enantiomers of the target molecule or a key intermediate.
A common method is the formation of diastereomeric derivatives by reacting the racemic mixture with a chiral resolving agent. For spiro[4.4]nonane systems, this can be achieved by forming diastereomeric esters with an optically pure chiral auxiliary like (-)-camphanic acid chloride. These diastereomers can then be separated by physical methods such as crystallization, followed by hydrolysis to yield the enantiomerically pure diol, which can be oxidized to the desired dione (B5365651). An improved resolution of (±)-cis,cis-spiro[4.4]nonane-1,6-diol has been described by preparing diastereomeric ketals with (1R)-(+)-camphor.
Key Bond-Forming Reactions for Spirocyclic Assembly
The construction of the spirocyclic framework relies on a variety of key bond-forming reactions. These reactions are essential for creating the quaternary spiro-carbon and for closing the heterocyclic ring.
One of the most fundamental reactions is intramolecular cyclization . This can be an intramolecular aldol condensation, a Dieckmann condensation, or an intramolecular Michael addition, depending on the functional groups present in the acyclic precursor. For the 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione system, an intramolecular amidation or lactamization is a key step to form the pyrrolidine-2,6-dione ring.
Radical cyclizations offer a powerful method for constructing spirocyclic systems. For example, an α-carbonyl radical can undergo a spirocyclization to form a spiro[4.4]nonene core. rsc.org Domino radical bicyclizations involving the formation and capture of alkoxyaminyl radicals have been successfully applied to synthesize the 1-azaspiro[4.4]nonane skeleton. nih.gov
Oxidative cyclizations are another important class of reactions. For instance, the Mn(III)-based reaction of 1,1-diarylethenes with 4-acylpyrrolidine-2,3-diones can yield 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. researchgate.net Similarly, metal-catalyzed oxidative cyclization of amides can lead to the formation of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. researchgate.net
Ring expansion reactions of spirocyclopropanes can also be utilized to access spirocyclic scaffolds. acs.org These reactions often proceed through the formation of a zwitterionic intermediate followed by annulation.
| Reaction Type | Description | Example Application |
| Intramolecular Cyclization | Formation of a ring from a single molecule containing two reactive functional groups. | Formation of the pyrrolidine-2,6-dione ring. |
| Radical Cyclization | Ring formation involving a radical intermediate. | Synthesis of the spiro[4.4]nonene core. rsc.org |
| Oxidative Cyclization | A cyclization reaction that involves an oxidation step. | Mn(III)-based synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. researchgate.net |
| Ring Expansion | Increase in the size of a ring system. | Synthesis of spirocyclic scaffolds from spirocyclopropanes. acs.org |
| Tandem Reactions | Multiple bond-forming events occur in a single synthetic operation. | Organocatalytic tandem Nazarov cyclization/semipinacol rearrangement. nih.gov |
Intramolecular Lactamization and Amine Cyclization Processes
Intramolecular cyclization is a cornerstone strategy for the formation of heterocyclic rings, including the lactam and lactone moieties of the target spirocycle. These processes involve the formation of a new bond within a single molecule, typically an acyclic precursor that contains all the necessary atoms for the final ring system.
Intramolecular Lactamization: This approach involves the cyclization of an amino acid derivative where the amine and carboxylic acid (or its activated form) functionalities react to form the cyclic amide, or lactam. For the synthesis of the this compound, a suitable precursor would be a γ-amino acid tethered to the C5 position of a γ-lactone ring. The stereochemistry at the spirocenter is often established prior to the cyclization event. The efficiency of lactamization can be impeded by the Baeyer strain associated with forming four-membered rings, but the formation of five-membered γ-lactams is generally favorable. clockss.org
Amine Cyclization: This related strategy often involves the intramolecular attack of an amine onto an electrophilic center, such as an ester or an activated double bond. In the context of spiro-β-lactam synthesis, cyclizations of β-amino acids or β-functionalized amides are common methods. ugent.be Applying this logic to the target γ-lactam, one could envision the cyclization of an acyclic precursor where an amine attacks an ester or a related functional group to forge the pyrrolidinone ring.
Schmidt-Boyer Rearrangement and Related Transformations
Rearrangement reactions provide powerful pathways to complex molecular architectures from simpler starting materials. The Schmidt and related reactions are particularly useful for synthesizing lactams from ketones.
The Schmidt reaction involves the acid-catalyzed reaction of a ketone with hydrazoic acid (HN₃). organic-chemistry.org The reaction proceeds through an azidohydrin intermediate, which undergoes rearrangement with the extrusion of nitrogen gas to yield an amide. organic-chemistry.org For a cyclic ketone, this results in a ring-expanded lactam. researchgate.net To form the spirocyclic lactam of the target molecule, a spirocyclic ketone precursor containing the tetrahydrofuranone ring would be required. The regioselectivity of the migration (which carbon-carbon bond of the ketone migrates to the nitrogen) can be influenced by steric and electronic factors of the substituents on the ketone. researchgate.net
The Boyer reaction , an extension of the Schmidt reaction, utilizes alkyl azides (R-N₃) in place of hydrazoic acid. wikipedia.org This modification, often mediated by Lewis acids, allows for the reaction of ketones with alkyl azides to form N-substituted amides. organic-chemistry.org Intramolecular versions of the Schmidt reaction, where the azide (B81097) and ketone functionalities are present in the same molecule, are particularly effective for creating bicyclic and spirocyclic lactams and have been applied in natural product synthesis. wikipedia.org
| Reaction | Reactants | Key Intermediate | Product |
| Schmidt Reaction | Ketone, Hydrazoic Acid (HN₃), Acid Catalyst | Azidohydrin | Amide/Lactam |
| Boyer Reaction | Ketone, Alkyl Azide (R-N₃), Lewis Acid | Azidohydrin | N-Substituted Amide |
| Intramolecular Schmidt | Molecule with ketone and azide groups | Azidohydrin | Bicyclic/Spirolactam |
Formal Cycloaddition Reactions in Spirocycle Synthesis
Cycloaddition reactions, where two unsaturated molecules react to form a cyclic adduct, are powerful tools for rapidly building molecular complexity with high stereocontrol. libretexts.orgopenstax.org
A [3+2] cycloaddition is a particularly relevant strategy for constructing the five-membered pyrrolidine (B122466) ring of the target lactam. This involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). nih.gov For instance, a stereoselective formal [3+2] cycloaddition has been successfully developed to construct a spiro-γ-lactam core, demonstrating the feasibility of this approach for creating densely functionalized spirocyclic systems. nih.govbohrium.com In the synthesis of novel spiro[indoline-3,2′-pyrrolidin]-2-ones, a 1,3-dipolar cycloaddition of an azomethine ylide (the 1,3-dipole) with a chalcone (B49325) (the dipolarophile) was employed. rsc.org
[4+2] cycloadditions , such as the Diels-Alder reaction, are quintessential for forming six-membered rings but can also be adapted for spirocycle synthesis. libretexts.orgnumberanalytics.com While not directly forming the five-membered rings of the target compound, the principles of controlling stereochemistry and constructing cyclic frameworks are broadly applicable. numberanalytics.comnih.gov Furthermore, photochemical [2+2] cycloadditions offer routes to strained four-membered rings and can be used to build complex polycyclic systems. libretexts.org
Transition Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Heck reactions)
Transition metal catalysis has revolutionized organic synthesis, enabling the construction of complex bonds under mild conditions with high selectivity. nih.gov These methods are highly effective for creating spirocyclic frameworks.
The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a versatile tool for carbon-carbon bond formation. wikipedia.org Intramolecular Heck reactions are exceptionally valuable for forging quaternary carbon centers, a key feature of spirocycles. clockss.orgnih.gov This methodology has been used to prepare spirocyclic oxindoles and polyethers, highlighting its power in creating challenging spiro-fused systems. clockss.orgnih.gov The reaction typically involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide, followed by migratory insertion of an alkene and subsequent β-hydride elimination. lew.ro
Other transition metals like rhodium, gold, and silver are also employed in spirocyclization reactions. thieme-connect.deacs.org These catalysts can activate different functional groups, such as alkynes or indoles, to trigger dearomatizing spirocyclization cascades. thieme-connect.deacs.orgchemrxiv.org Such reactions provide rapid access to complex three-dimensional scaffolds from simple two-dimensional precursors. thieme-connect.de
| Catalyst System | Reaction Type | Application | Reference |
| Palladium(0) | Intramolecular Heck Reaction | Synthesis of spirocyclic dioxindoles | nih.gov |
| Palladium(II) Acetate (B1210297) | Narasaka–Heck/C–H activation | Assembly of spirocyclic pyrrolines | nih.gov |
| Gold/Palladium | Dearomatizing Spirocyclization | Generation of spirocyclic indolenines | thieme-connect.de |
| Silver | Condensation/Cyclization | Synthesis of spirooxindoles | nih.gov |
Radical-Mediated Spirocyclization Methodologies
Radical reactions offer unique pathways for bond formation, often complementing ionic reaction mechanisms. Radical-mediated spirocyclization has emerged as a powerful strategy for constructing complex spirocyclic systems. researchgate.net
These methods typically involve the generation of a radical which then undergoes an intramolecular cyclization onto a double bond or aromatic ring. emory.edu A key step is often a 5-exo-trig cyclization, which is kinetically favored, to form a five-membered ring. emory.edu Recent developments include strain-enabled radical spirocyclization cascades, where the release of ring strain in substrates like bicyclobutanes drives the formation of spirocyclobutyl lactams. nih.govrsc.org Photoredox catalysis, using visible light to generate radicals under mild conditions, has made this chemistry more accessible and sustainable. researchgate.netemory.edu This approach has been used to synthesize diverse spirocyclic compounds, including azaspirocyclohexadienones from N-benzylacrylamides, demonstrating its utility in creating nitrogen-containing spirocycles. acs.org
Multicomponent Reactions for Direct Spiroheterocycle Assembly
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing atoms from all starting materials, are highly efficient and atom-economical. researchgate.net They are exceptionally well-suited for the rapid construction of complex heterocyclic and spirocyclic structures. rsc.orgnih.gov
MCRs offer a convergent approach to the this compound framework by assembling the core structure in one pot. For example, the reaction of isatins, malononitrile, and dimethyl acetylene (B1199291) dicarboxylate (DMAD) can be used to synthesize spiro pyrano[2,3-c]pyrazole derivatives. rsc.org Another example involves the triethylamine-catalyzed domino reaction of 2-aminobenzothiazoles with isatin (B1672199) and cyclic 1,3-diketones to furnish structurally diverse spiroheterocycles. nih.gov The use of microwave irradiation can often accelerate these reactions and improve yields, making MCRs a powerful tool in modern synthetic chemistry. rsc.orgrsc.org
Condensation Reactions (e.g., β-Keto Ester and Amine Condensation)
Condensation reactions, where two molecules join with the loss of a small molecule like water, are fundamental to the synthesis of many heterocycles. The condensation of a β-keto ester with an amine is a classic method for preparing enamines and can be a key step in the pathway to more complex structures.
A particularly relevant method is the facile one-pot synthesis of spirocyclic lactams from β-keto carboxylic acids. nih.gov This cascade reaction proceeds through a Curtius rearrangement of an acyl azide (derived from the carboxylic acid) to form an isocyanate intermediate. This is followed by an intramolecular nucleophilic addition of the enol carbon to the isocyanate, directly forming the spirocyclic lactam structure. nih.gov This strategy elegantly combines rearrangement and condensation principles to construct the desired framework efficiently. Similarly, tandem aerobic oxidation/Knoevenagel condensation processes can be employed to generate precursors for cyclization reactions in one-pot procedures. researchgate.net
Allylboration and Ring-Closing Metathesis Approaches
The combination of asymmetric allylboration and ring-closing metathesis (RCM) represents a formidable strategy for constructing complex cyclic molecules, including spirocyclic systems. Asymmetric allylboration is highly effective for setting adjacent stereocenters with a high degree of stereochemical control. nih.gov This method could be envisioned as a key step in a hypothetical synthesis of the this compound framework, establishing the crucial stereochemistry at the spirocyclic center.
Following the creation of a diene precursor, ring-closing metathesis (RCM) serves as a powerful tool for the formation of cyclic structures. beilstein-journals.org RCM has been successfully employed in the synthesis of various nitrogen and oxygen-containing heterocycles. nih.gov For instance, the Grubbs' first-generation catalyst, particularly under an ethene atmosphere, has proven effective for the RCM of substrates containing multiple bonds to yield dihydro-2H-pyrans. beilstein-journals.org A similar strategy could be adapted to form one of the heterocyclic rings present in the target spiro[4.4]nonane system.
A key intermediate in the synthesis of related compounds is (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal. researchgate.net An enantioselective synthesis for this molecule has been developed, underscoring the feasibility of producing chiral building blocks for more complex targets. researchgate.net While a direct synthesis of this compound using this specific sequence is not detailed in the literature, the principles of allylboration for stereocontrol and RCM for cyclization provide a clear and viable synthetic blueprint.
Derivatization and Functionalization Strategies for Spiro[4.4]nonane Scaffolds
Once the core spiro[4.4]nonane scaffold is assembled, subsequent derivatization and functionalization are crucial for creating analogues with tailored properties. These transformations can modify the molecule's steric and electronic characteristics.
Oxidation, Reduction, and Substitution Reactions
The carbonyl groups and the lactam functionality within the 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione structure are primary sites for chemical modification through oxidation and reduction.
Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce ester and amide functionalities. In related azaspirocyclic systems, LiAlH₄ has been effectively used to reduce a methyl ester to a primary alcohol, a foundational step for further derivatization. univ.kiev.ua Applying this to the target molecule could lead to the reduction of the lactam and ketone moieties.
Oxidation: Conversely, oxidation reactions provide pathways to introduce new functional groups. The Dess-Martin periodinane (DMP) is an efficient reagent for the oxidation of alcohols to aldehydes or ketones under mild conditions. univ.kiev.ua For example, a BOC-protected spirocyclic alcohol can be cleanly converted to the corresponding aldehyde using DMP. univ.kiev.ua Furthermore, manganese(III) acetate has been utilized in oxidative cyclization reactions to synthesize related 2-oxa-7-azaspiro[4.4]nonane-8,9-dione systems from 4-acylpyrrolidine-2,3-diones and 1,1-diarylethenes. researchgate.netdntb.gov.ua This highlights how oxidative methods can be integral to the construction of the scaffold itself.
Substitution: Substitution at various positions can significantly alter molecular properties. For instance, introducing different groups on the nitrogen atom of the piperazine (B1678402) ring in arylpiperazines can modulate pharmacokinetic properties. researchgate.net While not a piperazine, the nitrogen atom in the 7-Oxa-1-azaspiro[4.4]nonane scaffold presents a logical point for substitution to create a library of derivatives.
Table 1: Selected Functional Group Transformations
| Reaction Type | Reagent | Functional Group Transformation | Reference |
|---|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) | Ester to Alcohol | univ.kiev.ua |
| Oxidation | Dess-Martin periodinane (DMP) | Alcohol to Aldehyde/Ketone | univ.kiev.ua |
| Oxidative Cyclization | Manganese(III) acetate | Formation of oxaspiro ring system | researchgate.net |
Transformations for Substituted Spirocyclic Systems
More complex transformations can be applied to modify the core structure of substituted spirocycles. Palladium-catalyzed reactions, for example, enable significant skeletal rearrangements. A notable example is the Pd(II)-mediated oxidative Heck cascade that transforms a carboxy-substituted spiro[4.4]nonatriene into an annulated fulvene (B1219640) through a 1,5-vinyl shift. nih.gov This demonstrates the potential to convert spiro[4.4] systems into fused bicyclic structures. nih.gov
Cross-coupling reactions are another cornerstone of modern synthetic chemistry, allowing for the introduction of aryl or vinyl substituents. The Suzuki-Miyaura cross-coupling has been used effectively in the synthesis of complex natural products containing spiro-centers. acs.orgacs.org In one instance, an iodide was introduced at the α-position to an enone in a sterically hindered spirocyclic system, which then underwent a Suzuki-Miyaura reaction with a boronic acid to append an aromatic ring. acs.orgacs.org This approach could be adapted to introduce diverse substituents onto the this compound framework, provided a suitable halogenated precursor can be synthesized.
Halogenation and Heteroatom Incorporation
Introducing halogens and additional heteroatoms into the spirocyclic scaffold opens up further avenues for functionalization and the creation of novel analogues.
Halogenation: The introduction of a halogen atom, such as iodine, at the α-position of a ketone provides a handle for subsequent cross-coupling reactions. acs.org However, this transformation can be challenging in sterically congested environments, as the steric hindrance around an all-carbon quaternary spirocenter can impede the reaction. acs.org Standard iodination protocols using iodine and pyridine (B92270) may prove unsuccessful, requiring alternative methods. acs.org For the target molecule, halogenation α to the ketone or lactam carbonyls would be a key step for diversification via cross-coupling.
Heteroatom Incorporation: The synthesis of novel spiroheterocycles often involves the incorporation of additional heteroatoms like sulfur. For example, derivatives of a 1-oxa-7-thia-4-azaspiro[4.5]decane system have been synthesized by reacting a keto sulfone with N-substituted 2-aminoethanols. researchgate.net This demonstrates a strategy for building spirocycles containing different types of heteroatoms. The very synthesis of the 2-oxa-7-azaspiro[4.4]nonane-8,9-dione scaffold via Mn(III)-based oxidation is another prime example of heteroatom incorporation, where an oxygen atom from a carboxylic acid precursor and a nitrogen atom from a pyrrolidinedione are integrated into the final spirocyclic product. researchgate.net
Chemical Reactivity and Mechanistic Investigations of the 5r 7 Oxa 1 Azaspiro 4.4 Nonane 2,6 Dione System
Ring-Opening and Ring-Closing Transformations in Spiro[4.4]nonane Derivatives
Ring-opening and ring-closing reactions are fundamental to the synthesis and chemical behavior of spiro[4.4]nonane derivatives. The inherent ring strain and the nature of the heteroatoms in the (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione system make its rings susceptible to cleavage. For instance, the lactone and lactam rings can undergo hydrolysis under acidic or basic conditions, leading to linear amino acid derivatives.
Conversely, intramolecular cyclization is a key strategy for constructing the spiro[4.4]nonane core. Ring-closing metathesis has proven to be a powerful method for creating functionalized nitrogen-containing heterocycles, including spirocyclic systems. iupac.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
Methodologies for the construction of the spiro[4.4]nonane framework are diverse and include: researchgate.net
Radical spirocyclization
Diels-Alder reactions
[3+2] annulation
Photochemical approaches
Ring-closing metathesis (RCM) iupac.org
Palladium-catalyzed cross-coupling reactions
Rearrangement approaches
Benzannulation
Stereochemical Influence on Reaction Pathways and Selectivity
The stereochemistry of the spirocyclic core, particularly the defined configuration at the C5 position in this compound, exerts a profound influence on reaction outcomes. This stereocontrol is a critical aspect of its chemistry, dictating the selectivity of various transformations. researchgate.netnih.gov
The chiral scaffold can direct the approach of incoming reagents, leading to high diastereoselectivity in reactions at or near the spirocenter. For example, in the synthesis of spirocyclic glutamic acid analogs based on a spiro[3.3]heptane system, a modified Strecker synthesis using a chiral auxiliary resulted in moderate diastereoselectivity, allowing for the separation of all stereoisomers. nih.gov The steric hindrance imposed by the substituents on the spirocyclic framework often governs the facial selectivity of nucleophilic or electrophilic attacks.
The influence of stereochemistry is not limited to diastereoselectivity but also extends to enantioselective processes, where the chiral spirocyclic moiety can act as a chiral auxiliary or ligand. osti.gov This has been demonstrated in the synthesis of novel chiral spiro monophosphite-olefin (SMPO) ligands, which are effective in rhodium-catalyzed asymmetric additions to aldimines. researchgate.net
Electrophilic and Nucleophilic Processes on the Spirocyclic Core
The two carbonyl groups within the this compound structure are primary sites for nucleophilic attack. These electrophilic centers can react with a variety of nucleophiles. evitachem.com The reactivity of these carbonyls can be differentiated based on whether they are part of the lactam or the lactone ring, with the lactone often being the more reactive electrophile.
Reduction of the ketone functionalities to alcohols can be achieved using standard reducing agents. evitachem.com Furthermore, these spirocyclic systems can participate in condensation reactions with nucleophiles to form more complex molecular architectures. evitachem.com The generation of enolates from the positions alpha to the carbonyl groups allows for subsequent electrophilic substitution, providing a pathway to further functionalize the spirocyclic core.
The table below summarizes some of the key reactive sites and the types of processes they undergo.
| Reactive Site | Type of Process | Reagents/Conditions | Potential Outcome |
| Lactam Carbonyl | Nucleophilic Acyl Substitution | H₂O/H⁺ or OH⁻ | Ring-opening to form an amino acid derivative |
| Lactone Carbonyl | Nucleophilic Acyl Substitution | Nucleophiles (e.g., amines, alcohols) | Ring-opening and formation of amides or esters |
| α-Carbon to Carbonyl | Enolate Formation/Electrophilic Substitution | Strong base followed by an electrophile | Alkylation, acylation, or other C-C bond formations |
| Spirocyclic Core | Rearrangement Reactions | Acid or Lewis acid catalysts | Formation of alternative ring systems |
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies
Understanding the intricate mechanisms of reactions involving the spiro[4.4]nonane system relies heavily on a combination of kinetic and spectroscopic techniques. Kinetic studies, which measure reaction rates under varying concentrations and conditions, provide insight into the reaction order and the species involved in the rate-determining step.
Spectroscopic methods are indispensable for the structural characterization of reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the three-dimensional structure and stereochemistry of the spirocyclic compounds and their derivatives.
Infrared (IR) spectroscopy is valuable for identifying functional groups, such as the characteristic carbonyl stretches of the lactam and lactone rings.
Mass spectrometry provides information on the molecular weight and fragmentation patterns, aiding in structural elucidation.
For example, the Beckmann rearrangement of stereoisomeric spiro[4.4]nonane-1,6-dione monoximes has been studied to understand the stereospecificity of the reaction. researchgate.net It is generally accepted that the migration of the C-C bond anti to the leaving group on the nitrogen atom is the preferred pathway. researchgate.net However, deviations from this can occur under specific reaction conditions, and detailed mechanistic studies are required to rationalize the formation of unexpected products. researchgate.net
Advanced Analytical and Spectroscopic Characterization of Spirocyclic Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
No specific ¹H or ¹³C NMR data for (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione are present in the surveyed literature. For related spirocyclic structures, such as derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, detailed NMR analyses including ¹H and ¹³C spectra are typically provided to confirm the synthesized structure. nih.gov These analyses are crucial for assigning protons and carbons in the molecule and confirming the connectivity of the spirocyclic framework.
Mass Spectrometry Techniques (HRMS, LC/MS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) data, which would provide an exact molecular formula and confirm the elemental composition of this compound, is not available. Similarly, no Liquid Chromatography-Mass Spectrometry (LC/MS) studies outlining its fragmentation patterns have been reported. For comparison, HRMS data for other novel spiro-diones has been published, confirming their expected molecular formulas with high accuracy. nih.gov Predicted collision cross section values for the parent structure, 7-oxa-1-azaspiro[4.4]nonane, are available, but this does not extend to the dione (B5365651) derivative of interest. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
There are no published IR spectra for this compound. This technique would be essential for identifying the characteristic vibrational frequencies of its functional groups, particularly the carbonyl groups of the dione structure and the C-O-C ether linkage. Syntheses of other oxaspirocyclic compounds have utilized IR spectroscopy to confirm the presence of key functional groups. mdpi.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
A definitive determination of the absolute configuration and solid-state structure of this compound via X-ray crystallography has not been reported. This technique is considered the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on other novel spirolactam systems have successfully employed X-ray crystallography to elucidate their conformations and establish them as mimics of peptide turns. acs.orgdatapdf.com
Chromatographic Separations (HPLC, GC-MS, TLC) for Purity and Isomer Analysis
Information regarding the chromatographic behavior of this compound is absent from the literature. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are vital for assessing the purity of a synthesized compound and for separating potential isomers. For instance, HPLC methods have been developed for the analysis of other complex synthetic compounds and their isomers. bas.bgmdpi.com
Computational and Theoretical Studies Applied to 5r 7 Oxa 1 Azaspiro 4.4 Nonane 2,6 Dione
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione, these calculations can elucidate the distribution of electrons, identify reactive sites, and predict its stability. While specific QM studies on this exact compound are not extensively documented in publicly available literature, the principles of QM can be applied to infer its characteristics.
Methods like Density Functional Theory (DFT) are commonly employed to calculate molecular orbitals, electrostatic potential surfaces, and reactivity descriptors. For instance, the analysis of local reactivity descriptors can help understand potential degradation pathways and guide synthetic strategies toward more stable and active derivatives. nih.gov These calculations can pinpoint which atoms are more susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for its chemical behavior.
Conformational Analysis and Energy Landscapes of Spiro[4.4]nonane Systems
The three-dimensional structure of a molecule is crucial for its biological activity. Spiro[4.4]nonane systems, including this compound, possess a rigid yet complex three-dimensional scaffold. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While conformational analysis provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. These simulations model the movements of atoms and molecules, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent.
Molecular Docking and Protein-Ligand Interaction Profiling for Mechanistic Insights
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.
Studies on similar aza-spiro compounds have demonstrated the utility of molecular docking. For example, docking analyses of aza compounds with the heme-binding protein of Tannerella forsythia have shown that these compounds can have binding affinities comparable to clinically used drugs. nih.gov The interactions often involve hydrogen bonds with key amino acid residues in the protein's binding site. nih.gov Similarly, docking studies of spirocyclic compounds against various protein targets have revealed binding energies ranging from -7.4 to -8.7 kcal/mol, indicating strong potential for interaction. researchgate.net For this compound, docking studies could predict its binding mode to various enzymes or receptors, providing hypotheses about its biological function that can be tested experimentally.
Table 1: Example of Molecular Docking Data for Aza Compounds
| Compound | Docking Score (kcal/mol) | Interacting Residues |
| Compound 1 | -5.2 | ASN, ARG, TYR |
| Compound 2 | -6.8 | VAL |
| Compound 3 | -7.5 | Not specified |
| Compound 4 | -8.0 | Not specified |
| Compound 5 | Not specified | Not specified |
| Compound 6 | Not specified | Not specified |
In Silico Stereochemical Prediction and Rational Design
In silico methods play a crucial role in predicting the stereochemical outcome of reactions and in the rational design of new molecules with desired properties. Given the chiral nature of this compound, computational approaches can be used to understand the factors that control the stereoselectivity of its synthesis.
Furthermore, computational tools can be used to design novel derivatives of the spiro compound. By modifying the core structure in silico and predicting the effects of these changes on properties like binding affinity and reactivity, researchers can prioritize the synthesis of the most promising candidates. nih.gov This rational design approach can significantly accelerate the discovery of new therapeutic agents or molecules with other useful applications. For instance, understanding the structure-activity relationship through computational models can guide the synthesis of derivatives with enhanced biological activity.
Research Applications and Future Directions for 5r 7 Oxa 1 Azaspiro 4.4 Nonane 2,6 Dione Scaffolds
Role as Chiral Building Blocks in Asymmetric Synthesis
The enantiomerically pure (5R) configuration of 7-oxa-1-azaspiro[4.4]nonane-2,6-dione makes it a crucial chiral building block in asymmetric synthesis. This process is fundamental in the development of pharmaceuticals, where a specific stereoisomer often accounts for the desired therapeutic effect. The defined three-dimensional arrangement of the spirocyclic framework allows for the controlled synthesis of target molecules with high enantiomeric purity.
A key strategic element in the synthesis of related azaspiro compounds is the Curtius rearrangement, which facilitates the introduction of a nitrogen substituent at a quaternary carbon center with high stereochemical fidelity. researchgate.net This method is instrumental in creating chiral intermediates for more complex molecules. The use of such chiral building blocks is essential for producing enantiomerically pure compounds, which is critical in drug development to ensure efficacy and minimize potential side effects associated with other isomers.
Scaffold Design for Natural Product Total Synthesis and Analog Generation (e.g., Cephalotaxine)
The rigid spirocyclic structure of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione is an ideal starting point for the total synthesis of complex natural products and their analogs. One notable example is the synthesis of (-)-Cephalotaxine, an alkaloid with potential antitumor properties. researchgate.netnih.gov The synthesis of Cephalotaxine (B1668394) often involves the construction of its core azaspirocyclic unit. researchgate.netnih.gov
Researchers have developed enantioselective syntheses of key intermediates, such as (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, which serves as a chiral relay in the elaboration of (-)-Cephalotaxine. researchgate.net These synthetic strategies often employ asymmetric Michael reactions to establish the critical quaternary carbon center with the correct stereochemistry. researchgate.net The ability to construct the full cephalotaxine substructure efficiently, for instance through a cascade reaction like a transannular Mannich cyclization, highlights the utility of spirocyclic scaffolds in complex molecule synthesis. nih.gov
Development of Conformationally Constrained Probes for Biological Target Engagement Studies
The conformationally restricted nature of the 7-oxa-1-azaspiro[4.4]nonane-2,6-dione scaffold is highly advantageous for designing molecular probes to study biological target engagement. evitachem.com The rigidity of the spirocyclic system reduces the molecule's conformational flexibility, leading to a more defined shape. This allows for more specific interactions with biological targets such as receptors and enzymes.
By incorporating this scaffold into larger molecules, researchers can create probes that bind to target proteins with high affinity and selectivity. These probes are invaluable tools for investigating receptor-ligand interactions and elucidating biological pathways. The defined stereochemistry of the (5R) enantiomer is crucial in these studies, as biological systems often exhibit a high degree of stereospecificity.
Utility in Medicinal Chemistry as Bioisosteric Replacements for Structural Modification
In medicinal chemistry, the concept of bioisosterism involves replacing a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's pharmacological profile. Spirocyclic scaffolds like 7-oxa-1-azaspiro[4.4]nonane-2,6-dione are increasingly used as bioisosteric replacements for more common, planar ring systems. tcichemicals.comuniv.kiev.ua
Exploration in Materials Science and Supramolecular Chemistry (e.g., hydrogen-bonded assemblies)
The applications of 7-oxa-1-azaspiro[4.4]nonane-2,6-dione and related spirocyclic compounds are not limited to the life sciences. In materials science, these scaffolds are being explored for the synthesis of novel materials with unique properties. evitachem.com The rigid, well-defined structure of these compounds makes them excellent candidates for building blocks in supramolecular chemistry.
The presence of hydrogen bond donors and acceptors in the 7-oxa-1-azaspiro[4.4]nonane-2,6-dione structure allows for the formation of ordered, hydrogen-bonded assemblies. These self-assembled structures can lead to the development of new materials with interesting optical, electronic, or catalytic properties. The synthesis of oxaspirocyclic compounds and the study of their crystal structures have revealed the formation of intermolecular hydrogen bonds and other supramolecular interactions that dictate their packing in the solid state. mdpi.com
Emerging Methodologies and Interdisciplinary Research Opportunities
The field of spirocyclic chemistry is continually evolving, with new synthetic methods and applications emerging. Recent advancements in photocatalysis, for instance, have enabled the on-DNA synthesis of densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes, providing access to unexplored libraries of azaspiro compounds for DNA-encoded library technology. nih.gov
Q & A
Basic Research Questions
Q. What are the key structural and stereochemical features of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione, and how do they influence its reactivity?
- Methodological Answer :
- Structural Analysis : Use X-ray crystallography or NMR (1H/13C) to confirm the spirocyclic scaffold and stereochemistry at the 5R position. Computational tools (e.g., DFT calculations) can predict electronic properties and tautomeric equilibria.
- Reactivity Studies : Perform nucleophilic addition experiments at the lactam carbonyl (C2) and lactone carbonyl (C6) to compare reactivity differences. Monitor reaction outcomes via HPLC-MS .
- Data Table :
| Position | Functional Group | Reactivity (Relative Rate) |
|---|---|---|
| C2 | Lactam carbonyl | Moderate (base-catalyzed) |
| C6 | Lactone carbonyl | High (acid-catalyzed) |
Q. How can researchers synthesize this compound enantioselectively?
- Methodological Answer :
- Synthetic Routes :
Cyclization Strategy : Start with a γ-lactam precursor (e.g., 4-piperidone derivative) and introduce a γ-lactone via intramolecular esterification under acidic conditions.
Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during lactam formation to enforce the 5R configuration.
- Optimization : Screen Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to enhance cyclization efficiency. Monitor enantiopurity via chiral GC or HPLC .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?
- Methodological Answer :
- Controlled Stability Assays :
- Conduct kinetic studies in buffered solutions (pH 2–12) at 25°C/37°C. Monitor degradation via UV-Vis (λ = 210–280 nm) and LC-MS.
- Identify degradation products (e.g., ring-opened amides or esters) to propose degradation pathways.
- Data Contradiction Analysis :
- Compare results across studies by standardizing buffer ionic strength and temperature. Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. What experimental designs are optimal for studying the ecological impact of this compound in aquatic systems?
- Methodological Answer :
- Microcosm Setup :
Biotic Compartments : Expose Daphnia magna or zebrafish embryos to sublethal concentrations (0.1–10 µM).
Abiotic Compartments : Measure hydrolysis/photolysis rates under simulated sunlight (λ > 290 nm).
- Analytical Tools :
- Use LC-QTOF-MS for metabolite identification.
- Apply ECOSAR v2.0 to predict toxicity thresholds for aquatic organisms .
Q. How can theoretical frameworks guide the exploration of this compound’s potential as a enzyme inhibitor?
- Methodological Answer :
- Docking Studies :
- Use AutoDock Vina to model interactions with target enzymes (e.g., FAAH or proteases). Prioritize residues forming hydrogen bonds with the lactam/lactone moieties.
- Validation : Compare predicted binding affinities with in vitro IC₅₀ values from enzymatic assays (e.g., fluorogenic substrates).
- Case Study : FAAH inhibitors with spirocyclic cores show enhanced selectivity due to conformational rigidity .
Methodological Considerations
Q. What strategies mitigate challenges in characterizing low-abundance metabolites of this compound?
- Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to enrich polar metabolites.
- Advanced Detection : Employ HRMS (Orbitrap/Q-TOF) with data-dependent acquisition (DDA) to fragment low-intensity ions.
- Data Analysis : Process raw files with XCMS or MZmine for peak alignment and metabolite annotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
